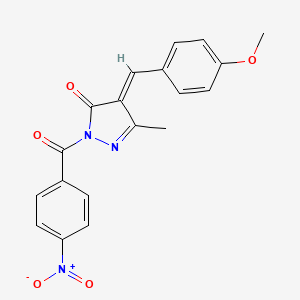

4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one

Description

4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a methyl group, and a nitrobenzoyl group attached to a pyrazolone ring

Properties

CAS No. |

124814-25-1 |

|---|---|

Molecular Formula |

C19H15N3O5 |

Molecular Weight |

365.3 g/mol |

IUPAC Name |

(4E)-4-[(4-methoxyphenyl)methylidene]-5-methyl-2-(4-nitrobenzoyl)pyrazol-3-one |

InChI |

InChI=1S/C19H15N3O5/c1-12-17(11-13-3-9-16(27-2)10-4-13)19(24)21(20-12)18(23)14-5-7-15(8-6-14)22(25)26/h3-11H,1-2H3/b17-11+ |

InChI Key |

ZXOCFPXPQJNRMM-GZTJUZNOSA-N |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of 4-(4-formylbenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one.

Reduction: Formation of 4-(4-methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity : The compound has been studied for its radical scavenging properties. Research indicates that pyrazolone derivatives can effectively neutralize free radicals, which are implicated in various pathophysiological conditions. A notable study demonstrated that compounds similar to 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one exhibit significant antioxidant activity, suggesting potential therapeutic uses in oxidative stress-related diseases .

Anti-inflammatory Properties : Inflammation is a key factor in many chronic diseases. Pyrazolone derivatives have shown promise as anti-inflammatory agents. For instance, studies have reported that modifications in the pyrazolone structure can enhance anti-inflammatory effects, making them suitable candidates for developing new anti-inflammatory drugs .

Materials Science

Photophysical Properties : The compound's unique structure allows it to exhibit interesting photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that the incorporation of such compounds into polymer matrices can enhance the luminescent properties of materials .

Sensor Development : The ability of this compound to interact with various ions and molecules has led to its application in sensor technology. For example, studies have indicated that pyrazolone derivatives can be used as fluorescent sensors for detecting metal ions due to their selective binding properties .

Biochemical Applications

Enzyme Inhibition : There is growing interest in using pyrazolone derivatives as enzyme inhibitors. The structural features of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to novel therapeutic approaches for metabolic disorders .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several pyrazolone derivatives using electron paramagnetic resonance (EPR) spectroscopy. The results indicated that 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one demonstrated a significant ability to scavenge hydroxyl radicals and superoxide anions, highlighting its potential as an antioxidant agent .

Case Study 2: Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step reaction involving condensation reactions under controlled conditions. Characterization techniques such as NMR and X-ray crystallography confirmed the structural integrity and purity of the synthesized compound, paving the way for further biological evaluations .

Data Tables

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the methoxybenzylidene group can modulate the compound’s binding affinity to specific targets, enhancing its biological activity.

Comparison with Similar Compounds

4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:

4-(4-Methoxybenzylidene)-3-methyl-1-(4-aminobenzoyl)-1H-pyrazol-5(4H)-one: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

4-(4-Methoxybenzylidene)-3-methyl-1-(4-chlorobenzoyl)-1H-pyrazol-5(4H)-one: Contains a chloro group instead of a nitro group, which affects its chemical properties and applications.

4-(4-Methoxybenzylidene)-3-methyl-1-(4-methylbenzoyl)-1H-pyrazol-5(4H)-one:

These comparisons highlight the uniqueness of 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one in terms of its structure, reactivity, and applications.

Biological Activity

4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one is a compound of interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a pyrazole core substituted with various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. Molecular docking studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The presence of the methoxy and nitro groups enhances this activity by stabilizing radical intermediates.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various assays. In vitro studies suggest that it inhibits pro-inflammatory cytokines, thereby reducing inflammation markers such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. In particular, 4-(4-Methoxybenzylidene)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazol-5(4H)-one has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Study 1: Antioxidant and Anti-inflammatory Effects

In a study published in 2023, the antioxidant capacity was assessed using DPPH and ABTS assays, revealing that the compound exhibited IC50 values comparable to standard antioxidants. Additionally, it significantly reduced inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Study 2: Anticancer Activity

Another investigation focused on the compound's effect on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.